N-(3-aminophenyl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

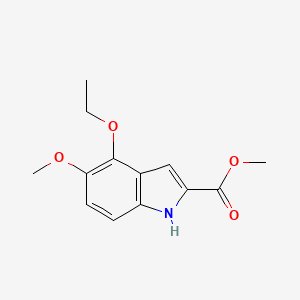

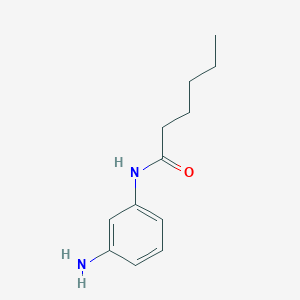

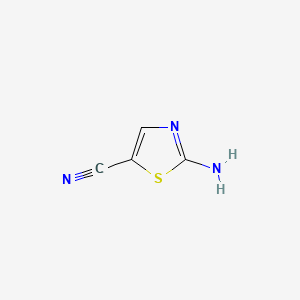

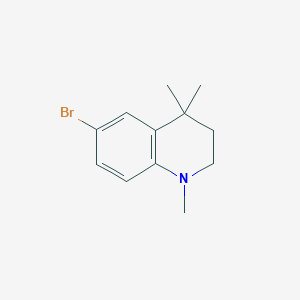

“N-(3-aminophenyl)hexanamide” is a chemical compound with the CAS Number: 231954-22-6 . Its molecular weight is 206.29 and its molecular formula is C12H18N2O .

Molecular Structure Analysis

The InChI code for “N-(3-aminophenyl)hexanamide” is 1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) .Scientific Research Applications

Proteomics Research

“N-(3-Aminophenyl)hexanamide” is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics. The compound’s molecular formula is C12H18N2O, and its molecular weight is 206.28 .

Antimicrobial Agents

A study has shown that “N-(3-Aminophenyl)hexanamide” linked enaminones of usnic acid can act as promising antimicrobial agents . Usnic acid is a secondary lichen metabolite with diverse medicinal properties. The study synthesized and evaluated a set of 37 usnic acid enaminone-coupled aryl-N-hexanamides .

Anti-Tuberculosis Molecule

The same study identified a 3,4-dimethoxyphenyl compound as the most active anti-TB molecule . The docking studies were performed on 7 different enzymes to better understand the binding modes, where it was observed that the compound bound strongly with glucose dehydrogenase .

Antibacterial Activity

Further antibacterial investigations revealed that the compound has potent inhibition on Salmonella typhi and Bacillus subtilis . It also showed good antibacterial activity against E. coli .

Inhibition of Glucose Metabolic Pathway

The docking studies indicated that these hexanamides possibly act by inhibiting the glucose metabolic pathway of the bacterium . This could be a potential mechanism of action for the antimicrobial properties of the compound.

Cytotoxicity Studies

The in vitro cytotoxicity studies of the potent anti-TB compounds were carried out using the MTT assay method . The principle of the method is to observe the cell proliferation inhibition via the addition of 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide (MTT) at a specified 40 µM concentration .

Safety and Hazards

“N-(3-aminophenyl)hexanamide” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mechanism of Action

Target of Action

The primary targets of N-(3-aminophenyl)hexanamide are currently unknown. The compound is a biochemical used in proteomics research

Biochemical Pathways

As a biochemical used in proteomics research , it may influence a variety of pathways depending on its targets. The downstream effects of these pathway alterations would also depend on the specific targets and their roles in the cell.

Result of Action

As a biochemical used in proteomics research , it’s likely that its effects would be closely tied to its targets and mode of action.

properties

IUPAC Name |

N-(3-aminophenyl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCCFWSCQQDMIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444012 |

Source

|

| Record name | N-(3-aminophenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)hexanamide | |

CAS RN |

231954-22-6 |

Source

|

| Record name | N-(3-aminophenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)